

# Efficacy of BAY 1129980 in Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of BAY 1129980, an investigational antibody-drug conjugate (ADC), with established treatments for non-small cell lung cancer (NSCLC), including the targeted therapy osimertinib, the immunotherapy agent pembrolizumab in combination with chemotherapy, and standard chemotherapy regimens. This comparison is based on publicly available preclinical data for BAY 1129980 and clinical trial data for the approved therapies.

### **Overview of Investigated Treatments**

BAY 1129980 is a novel ADC that targets C4.4a (also known as LYPD3), a protein overexpressed on the surface of NSCLC cells, particularly in the squamous cell carcinoma subtype.[1][2][3] It consists of a fully human monoclonal antibody linked to a potent auristatin derivative, a microtubule-disrupting agent.[1][2][3] The ADC is designed to selectively deliver the cytotoxic payload to cancer cells expressing C4.4a, minimizing systemic toxicity.[1]

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is a standard first-line treatment for patients with advanced NSCLC harboring specific EGFR mutations.[4]

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby activating an immune response against tumor cells.



It is often used in combination with platinum-based chemotherapy as a first-line treatment for metastatic nonsquamous NSCLC without EGFR or ALK mutations.[5][6][7][8]

Standard Chemotherapy regimens, such as those including platinum-based drugs (cisplatin or carboplatin) combined with other agents like pemetrexed, paclitaxel, or vinorelbine, have been a cornerstone of NSCLC treatment for decades.[9][10]

### **Quantitative Data Comparison**

It is critical to note that the following tables compare preclinical data for BAY 1129980 with clinical data from Phase III trials for osimertinib and pembrolizumab. Direct clinical comparisons are not available as BAY 1129980 is still in early-stage clinical development.

## Table 1: Preclinical Efficacy of BAY 1129980 in NSCLC Xenograft Models[1][11]



| Model                                                                   | Treatment                 | Dosage and<br>Schedule         | Outcome                                                           |
|-------------------------------------------------------------------------|---------------------------|--------------------------------|-------------------------------------------------------------------|
| NCI-H292 (human<br>NSCLC cell line<br>xenograft)                        | BAY 1129980               | 1.9 mg/kg, Q4D x 3             | Halted tumor growth (minimum effective dose)                      |
| Cisplatin                                                               | Maximum Tolerated<br>Dose | Failed to inhibit tumor growth |                                                                   |
| Paclitaxel                                                              | Maximum Tolerated<br>Dose | Failed to inhibit tumor growth |                                                                   |
| Vinorelbine                                                             | i.p.                      | Not specified in detail        |                                                                   |
| NCI-H322 (human<br>NSCLC cell line<br>xenograft)                        | BAY 1129980               | i.v.                           | Efficacious                                                       |
| Cisplatin                                                               | i.p.                      | Not specified in detail        |                                                                   |
| Vinorelbine                                                             | i.p.                      | Not specified in detail        | -                                                                 |
| Patient-Derived Xenograft (PDX) Models (Lu7064, Lu7126, Lu7433, Lu7466) | BAY 1129980               | Not specified in detail        | Efficacious, with response correlating to C4.4a expression levels |

Table 2: Clinical Efficacy of Osimertinib in the FLAURA Trial[4][12][13][14][15]



| Parameter                                 | Osimertinib                                                                     | Standard EGFR-TKI<br>(Gefitinib or Erlotinib)                                   |
|-------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Patient Population                        | Treatment-naïve, EGFR-<br>mutated (Exon 19 deletion or<br>L858R) advanced NSCLC | Treatment-naïve, EGFR-<br>mutated (Exon 19 deletion or<br>L858R) advanced NSCLC |
| Median Progression-Free<br>Survival (PFS) | 18.9 months                                                                     | 10.2 months                                                                     |
| Overall Survival (OS)                     | Statistically significant improvement over comparator                           | -                                                                               |
| Objective Response Rate (ORR)             | Not specified in provided search results                                        | Not specified in provided search results                                        |

Table 3: Clinical Efficacy of Pembrolizumab + Chemotherapy in the KEYNOTE-189 Trial[5][6][7][8][16]

| Parameter                                 | Pembrolizumab + Pemetrexed/Platinum Chemotherapy                                        | Placebo + Pemetrexed/Platinum Chemotherapy                                              |
|-------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Patient Population                        | Previously untreated<br>metastatic nonsquamous<br>NSCLC without EGFR/ALK<br>alterations | Previously untreated<br>metastatic nonsquamous<br>NSCLC without EGFR/ALK<br>alterations |
| Median Overall Survival (OS)              | Significantly improved                                                                  | -                                                                                       |
| 12-Month Overall Survival<br>Rate         | 69.2%                                                                                   | 49.4%                                                                                   |
| Median Progression-Free<br>Survival (PFS) | Significantly improved                                                                  | -                                                                                       |
| Objective Response Rate (ORR)             | 48.0%                                                                                   | 19.4%                                                                                   |
| Duration of Response<br>(Median)          | 12.4 months                                                                             | 7.1 months                                                                              |



## **Experimental Protocols BAY 1129980 Preclinical Studies**

- Cell Lines and Culture: Human NSCLC cell lines, such as NCI-H292 and NCI-H322, were used. Cells were cultured according to standard protocols.[11]
- In Vitro Antiproliferative Assays: The antiproliferative efficacy of BAY 1129980 was assessed using cell viability assays (e.g., CellTiter-Glo) after 72 hours of treatment.[11]
- In Vivo Xenograft Models:
  - Cell Line-Derived Xenografts (CDX): Nude mice were subcutaneously inoculated with human NSCLC cells (e.g., NCI-H292, NCI-H322). Treatment was initiated when tumors reached a specified volume.[1][11]
  - Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted into immunocompromised mice.
  - Treatment Administration: BAY 1129980 was administered intravenously (i.v.), while chemotherapy agents were given either i.v. or intraperitoneally (i.p.).[11]
  - Efficacy Evaluation: Tumor volumes were measured regularly to assess treatment efficacy.
     [11]

## FLAURA Clinical Trial (NCT02296125)[4][12][13][14][15]

- Study Design: A Phase III, double-blind, randomized controlled trial.[12][13]
- Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[12]
- Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily)
  or a standard of care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).
  [12][13]
- Primary Endpoint: Progression-free survival (PFS).[12][13]



Stratification Factors: Mutation status (Exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[13]

## **KEYNOTE-189 Clinical Trial (NCT02578680)[5][6][7][8]**[16]

- Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[5][8]
- Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.[8]
- Intervention: Patients were randomized 2:1 to receive either pembrolizumab (200 mg every 3 weeks) plus pemetrexed and platinum-based chemotherapy, or placebo plus chemotherapy. [5][7][8] Treatment with pembrolizumab or placebo continued for up to 35 cycles.[5][7][8]
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[14]

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of BAY 1129980.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for BAY 1129980.





Click to download full resolution via product page

Caption: Logical comparison of NSCLC treatment mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 4. ajmc.com [ajmc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. KEYNOTE-189 Clinical Trial Results | HCP [keytrudahcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]



- 10. First-Line Systemic Treatments for Stage IV Non-Small Cell Lung Cancer in California: Patterns of Care and Outcomes in a Real-World Setting PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cda-amc.ca [cda-amc.ca]
- To cite this document: BenchChem. [Efficacy of BAY 1129980 in Non-Small Cell Lung Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603177#efficacy-comparison-of-bay-1129980-with-other-nsclc-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com